molecular formula C9H5Cl2F2NO B1410735 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS No. 1805125-92-1

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410735
CAS No.: 1805125-92-1
M. Wt: 252.04 g/mol
InChI Key: CGRPZNUQKYQNCZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenylacetonitrile core, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-dichlorophenylacetonitrile with difluoromethyl ether under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,6-Dichloro-4-(trifluoromethyl)phenylacetonitrile
  • 2,6-Dichloro-4-(difluoromethyl)phenylacetonitrile

Comparison: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRPZNUQKYQNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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